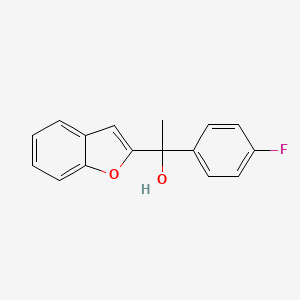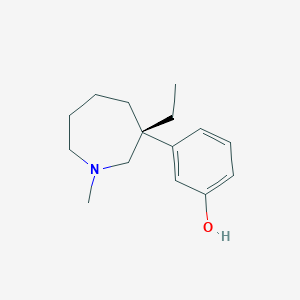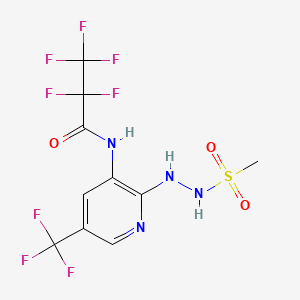
Tiopronin impurity 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tiopronin impurity 1 is a byproduct or degradation product associated with the synthesis or storage of tiopronin, a thiol drug primarily used in the treatment of severe homozygous cystinuria. Tiopronin helps prevent the formation of kidney stones by reducing the concentration of cystine in the urine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tiopronin impurity 1 involves several steps. One common method includes the reaction of 2-chloropropionylglycine with various reagents under controlled conditions. For instance, heating the reaction mixture to 35°C for 4 hours, followed by cooling and the addition of hydrochloric acid to adjust the pH to 1.4. Ethyl acetate is then added, and the mixture is stirred, layered, and concentrated under reduced pressure to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and pressure, to ensure the consistent quality and yield of the impurity. The use of advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) helps in monitoring and optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
Tiopronin impurity 1 undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: Thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles for substitution reactions. The reactions typically occur under mild conditions, such as room temperature and neutral pH .
Major Products Formed
The major products formed from these reactions include disulfides, reduced thiols, and substituted thiol derivatives. These products are often analyzed using techniques like HPLC and MS to ensure their purity and identity .
Scientific Research Applications
Tiopronin impurity 1 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: Investigated for its role in the stability and efficacy of tiopronin formulations.
Industry: Used in quality control processes to ensure the purity and consistency of tiopronin products.
Mechanism of Action
Tiopronin impurity 1 exerts its effects through thiol-disulfide exchange reactions. It can interact with cystine to form mixed disulfides, reducing the concentration of cystine and preventing the formation of kidney stones. The molecular targets include cystine and other thiol-containing molecules, and the pathways involved are primarily related to thiol-disulfide exchange .
Comparison with Similar Compounds
Similar Compounds
D-penicillamine: Similar in use and efficacy but has more adverse effects compared to tiopronin.
N-acetylcysteine: Another thiol-containing compound used for its antioxidant properties.
Captopril: A thiol-containing drug used as an antihypertensive agent.
Uniqueness
Tiopronin impurity 1 is unique due to its specific role as a byproduct in the synthesis of tiopronin. It is used as a reference standard in analytical methods and plays a crucial role in ensuring the quality and stability of tiopronin formulations .
Properties
CAS No. |
6182-96-3 |
|---|---|
Molecular Formula |
C7H11NO4S |
Molecular Weight |
205.23 g/mol |
IUPAC Name |
2-(2-acetylsulfanylpropanoylamino)acetic acid |
InChI |
InChI=1S/C7H11NO4S/c1-4(13-5(2)9)7(12)8-3-6(10)11/h4H,3H2,1-2H3,(H,8,12)(H,10,11) |
InChI Key |
XYGFNIWMWPGSGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCC(=O)O)SC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















